molecular formula C24H22FNO5 B3182594 {4-[4,9-Bis(ethyloxy)-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl]-2-fluorophenyl}acetic acid CAS No. 945721-87-9

{4-[4,9-Bis(ethyloxy)-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl]-2-fluorophenyl}acetic acid

Katalognummer B3182594
CAS-Nummer: 945721-87-9
Molekulargewicht: 423.4 g/mol
InChI-Schlüssel: YJEFCZJZEASKIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“{4-[4,9-Bis(ethyloxy)-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl]-2-fluorophenyl}acetic acid” is also known as GSK726701A. It is a novel EP4 receptor partial agonist that has been studied for the treatment of pain .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

One of the significant applications of compounds similar to {4-[4,9-Bis(ethyloxy)-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl]-2-fluorophenyl}acetic acid is in the field of synthesis. For instance, a novel method for the synthesis of a related N-phenylphthalimide compound, which exhibits herbicidal activity, was developed. This process involved optimizing the conversion of a raw material (flumioxazin) to achieve high yields under specific conditions, indicating the potential utility of such compounds in agricultural applications (Y. Hai, 2007).

Structural Studies

Structural analysis and crystallography form another crucial application area. For example, the crystal structure of ethyl 3,3-bis(methylthio)-2-(2-thioxo-benzo-2H-1,3-thiazole-3-yl)acrylate, a compound with structural similarities, was determined through X-ray analysis. This kind of research is fundamental in understanding the physical and chemical properties of such compounds, which is vital for various applications in materials science and drug design (W. Dölling et al., 1991).

Pharmaceutical Applications

In the pharmaceutical domain, compounds with similar structures have been synthesized and tested for their biological activities. For instance, a study reported the synthesis and cytotoxicity screening of several newly synthesized compounds, demonstrating their potential in developing novel therapeutic agents. Such studies are crucial for discovering new drugs and understanding their mechanisms of action (B. Hegazi et al., 2010).

Materials Science

In materials science, related compounds have been used in synthesizing novel materials with potential applications in electronics and photonics. For example, research involving the synthesis of conjugated copolymers containing benzo[f]isoindole-1,3-dione and diketopyrrolopyrrole units explored the optical properties and photovoltaic applications of these materials. This illustrates the versatility of such compounds in creating advanced materials with specific electronic properties (Duo Li et al., 2013).

Eigenschaften

IUPAC Name

2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)-2-fluorophenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO5/c1-3-30-22-16-7-5-6-8-17(16)23(31-4-2)21-18(22)13-26(24(21)29)15-10-9-14(11-20(27)28)19(25)12-15/h5-10,12H,3-4,11,13H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEFCZJZEASKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2CN(C(=O)C2=C(C3=CC=CC=C31)OCC)C4=CC(=C(C=C4)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[4,9-Bis(ethyloxy)-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl]-2-fluorophenyl}acetic acid

Synthesis routes and methods I

Procedure details

Ethyl {4-[4,9-bis(ethyloxy)-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl]-2-fluorophenyl}acetate (20.2 g, 44.8 mmol) was suspended in ethanol (450 ml) and treated with 2N sodium hydroxide (150 ml). The mixture was heated under reflux for 1 hour then cooled, and concentrated in vacuo to ˜200 ml, then acidified with 2N hydrochloric acid. The white solid was collected by filtration, washed with water (500 ml) and dried in a vacuum oven to yield the title compound as a cream solid (18.45 g, 43.6 mmol).
Name
Ethyl {4-[4,9-bis(ethyloxy)-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl]-2-fluorophenyl}acetate
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A suspension of ethyl {-4-[4,9-bis(ethyloxy)-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl]-2-fluorophenyl}acetate (200.0 g, 443 mmol) in a mixture of glacial acetic acid (2080 mL) and hydrochloric acid (2 M, 700 mL) was heated to reflux under a nitrogen atmosphere, with the reaction progress monitored by TLC analysis (silica, dichloromethane:methanol, 99:1). After 60 minutes the reaction mixture was cooled to 0° C. The precipitated solid was isolated by filtration, washed with water (1400 mL), and freeze-dried to give the desired product as an off-white solid (163.4 g, 87% yield).
Name
ethyl {-4-[4,9-bis(ethyloxy)-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl]-2-fluorophenyl}acetate
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
2080 mL
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{4-[4,9-Bis(ethyloxy)-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl]-2-fluorophenyl}acetic acid
Reactant of Route 2
{4-[4,9-Bis(ethyloxy)-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl]-2-fluorophenyl}acetic acid
Reactant of Route 3
{4-[4,9-Bis(ethyloxy)-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl]-2-fluorophenyl}acetic acid
Reactant of Route 4
{4-[4,9-Bis(ethyloxy)-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl]-2-fluorophenyl}acetic acid
Reactant of Route 5
{4-[4,9-Bis(ethyloxy)-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl]-2-fluorophenyl}acetic acid
Reactant of Route 6
{4-[4,9-Bis(ethyloxy)-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl]-2-fluorophenyl}acetic acid

Citations

For This Compound
5
Citations
MP Healy, AC Allan, K Bailey, A Billinton… - Bioorganic & Medicinal …, 2018 - Elsevier
A novel series of EP 4 agonists and antagonists have been identified, and then used to validate their potential in the treatment of inflammatory pain. This paper describes these novel …
Number of citations: 5 www.sciencedirect.com
JJ Wheeler, AF Domenichiello, JR Jensen, GS Keyes… - JID Innovations, 2023 - Elsevier
Psoriasis is characterized by intense pruritus, with a subset of individuals with psoriasis experiencing thermal hypersensitivity. However, the pathophysiology of thermal hypersensitivity …
Number of citations: 2 www.sciencedirect.com
B ZHENG, R ZENG - Chinese Journal of Pharmacology …, 2019 - cjpt.magtechjournal.com
Opioid medications have been used for pain management, but there are negative side effects, including a potential delay in recovery and increased risk of permanent disability. In this …
Number of citations: 2 cjpt.magtechjournal.com
MC Holt, CS Ho, MI Morano… - BMC …, 2019 - bmcmolcellbiol.biomedcentral.com
The EP4 prostanoid receptor is one of four GPCRs that mediate the diverse actions of prostaglandin E2 (PGE2). Novel selective EP4 receptor agonists would assist to further elucidate …
Number of citations: 10 bmcmolcellbiol.biomedcentral.com
郑博阳, 曾瑞红 - 中国药理学与毒理学杂志, 2019 - cjpt.magtechjournal.com
阿片类药物是常用的镇痛药物,但有很大的副作用,包括潜在的恢复延迟和永久性残疾的风险.本文综述了N-甲基-D-天冬氨酸受体,大麻素受体,前列腺素E2受体4受体和基质金属蛋白酶受体等镇…
Number of citations: 2 cjpt.magtechjournal.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.